molecular formula C8H6ClN3O3 B2471767 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2092163-99-8

5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2471767
CAS RN: 2092163-99-8
M. Wt: 227.6
InChI Key: ZFGBPBSOSANMOB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidines (PP), which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .

Mechanism of Action

While specific information on the mechanism of action of 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid was not found, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests a promising future direction for the development and application of these compounds.

properties

IUPAC Name

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAHDMDWAGGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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